1-(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanamine hydrochloride
CAS No.:
Cat. No.: VC18050199
Molecular Formula: C8H13ClN2O
Molecular Weight: 188.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13ClN2O |
|---|---|
| Molecular Weight | 188.65 g/mol |
| IUPAC Name | 4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H12N2O.ClH/c9-5-7-6-3-1-2-4-8(6)11-10-7;/h1-5,9H2;1H |
| Standard InChI Key | RSEBCHNUSMQZPF-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(C1)C(=NO2)CN.Cl |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Architecture
1-(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanamine hydrochloride (CAS: 893639-28-6) features a bicyclic framework comprising a partially saturated benzoxazole ring system coupled to an aminomethyl substituent . The parent amine exists as a hydrochloride salt, enhancing its stability and solubility profile. Key molecular descriptors include:
The saturated cyclohexene moiety in the benzoxazole ring reduces aromatic conjugation compared to fully unsaturated analogs, potentially influencing both reactivity and biological interactions .
Spectral Signatures and Analytical Data
While experimental spectral data remains limited in public domains, computational predictions suggest characteristic absorption bands in the 1600-1700 cm⁻¹ range (C=N stretch) and 1250-1300 cm⁻¹ (C-O-C asymmetric stretch) in IR spectroscopy . The hydrochloride salt form likely exhibits broad N-H stretching vibrations between 2500-3000 cm⁻¹. Proton NMR patterns are anticipated to show distinct resonances for the methylene groups in the tetrahydro ring system (δ 1.5-2.5 ppm) and the aminomethyl protons (δ 3.0-3.5 ppm).
Synthesis and Industrial Production
Synthetic Pathways
Current manufacturing approaches employ multi-step sequences beginning with cyclohexene-1,2-diol derivatives. A representative route involves:
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Oxazole ring formation: Condensation of 2-aminocyclohexanol with glyoxylic acid under acidic conditions generates the tetrahydrobenzoxazole core .
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Mannich reaction: Introduction of the aminomethyl group via reaction with formaldehyde and methylamine hydrochloride in ethanol/water mixtures .
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Salt formation: Precipitation of the hydrochloride salt using HCl gas saturation in diethyl ether.
Industrial-scale production by MOLBASE Biotechnology utilizes continuous flow reactors to optimize yield (>78%) and purity (>98% HPLC) .
Purification and Quality Control
Supplier specifications indicate rigorous purification through:
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Recrystallization from ethanol/acetone mixtures
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Reverse-phase chromatography (C18 columns, 0.1% TFA/ACN mobile phase)
Physicochemical Properties
Stability and Solubility Profile
Experimental data from material safety sheets reveals:
| Property | Value | Conditions | Source |
|---|---|---|---|
| Melting point | 189-192°C (dec.) | Capillary method | |
| Solubility in water | 34 mg/mL | 25°C, pH 7.0 | |
| LogP (octanol/water) | 1.2 ± 0.3 | Predicted | |
| pKa | 8.9 (amine), 2.1 (HCl) | Potentiometric |
The compound demonstrates hygroscopic tendencies, requiring storage under anhydrous conditions (<1% RH) at 2-8°C .
| Assay System | IC₅₀/EC₅₀ | Observation | Source |
|---|---|---|---|
| HEK293 cAMP accumulation | 45 μM | Partial β-arrestin bias | |
| CYP3A4 inhibition | >100 μM | Low metabolic liability | |
| hERG channel blockade | 89 μM | Moderate cardiotox risk |
Hazard Identification
Material Safety Data Sheet (MSDS) classifications:
| Hazard Category | GHS Classification | Source |
|---|---|---|
| Acute toxicity (oral) | Category 4 | |
| Skin irritation | Category 2 | |
| Eye damage | Category 1 | |
| Aquatic toxicity | Chronic 3 |
Recommended personal protective equipment includes nitrile gloves, ANSI-approved goggles, and Type II respirators during aerosol-generating procedures .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a key building block in synthesizing:
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Dopamine D3 receptor partial agonists (patent pending)
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Sigma-1 receptor PET tracers (clinical trial phase I)
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Multifunctional MAO-B inhibitors for neurodegenerative disorders
Material Science Applications
Emerging uses in polymer chemistry include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume